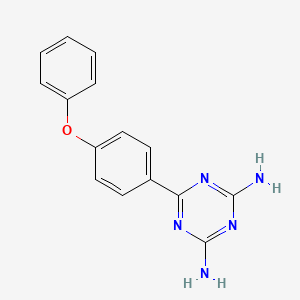![molecular formula C18H13N5O B5618469 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)
2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound is also known as PMX205 and has a molecular formula of C20H15N5O.
Applications De Recherche Scientifique
Drug Discovery and Development
This compound, with its quinoxaline core, is structurally similar to molecules that have shown potential in drug discovery . Its unique structure could be exploited in the development of new pharmacological agents. The presence of the amino and nitrile groups may allow for further chemical modifications, making it a versatile candidate for creating a library of compounds for high-throughput screening against various biological targets.
Antiviral Research
Quinoxaline derivatives have been explored for their antiviral properties . The compound could serve as a scaffold for synthesizing new derivatives with potential antiviral activities. Researchers could investigate its efficacy against a range of viruses, possibly leading to the development of new antiviral medications.
Antimicrobial Studies
The structural motifs present in “2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” are known to exhibit antimicrobial activities . This compound could be tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent, which is crucial in the fight against antibiotic-resistant pathogens.
Catalysis Research
Compounds with nitrile groups, such as the one being analyzed, can act as ligands in catalysis . They could potentially be used to develop new catalytic systems that facilitate chemical reactions, including those that are environmentally friendly or that produce pharmaceutical intermediates.
Mécanisme D'action
Target of Action
Quinoxaline derivatives, a structural core motif of this compound, have been noted for their potential pharmacological properties .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities .
Propriétés
IUPAC Name |
2-amino-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c1-24-15-9-5-4-8-14(15)23-17(20)11(10-19)16-18(23)22-13-7-3-2-6-12(13)21-16/h2-9H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDHSZJWKKIXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5618394.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5618396.png)

![4-(3-fluorobenzyl)-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5618410.png)
![9-(6-ethylpyrimidin-4-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5618416.png)
![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)
![2-isobutyl-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5618425.png)
![4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5618436.png)
![2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5618452.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5618455.png)
![N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5618463.png)


